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3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran Documentation Hub

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Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioanalytical Profiling of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran Derivatives

Executive Summary The scaffold 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran represents a highly complex, lipophilic ether class often explored in preclinical drug discovery for its unique spatial geometry. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scaffold 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran represents a highly complex, lipophilic ether class often explored in preclinical drug discovery for its unique spatial geometry. However, evaluating its pharmacokinetics (PK) requires navigating significant structural liabilities. This technical whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of this chemical class. By analyzing the dichotomy between the polar tetrahydrofuran (THF) ring and the highly reactive di-brominated aliphatic/aromatic system, we provide a comprehensive guide to its metabolic biotransformation and the advanced LC-MS/MS methodologies required to accurately quantify its reactive intermediates.

Structural Deconstruction & ADME Implications

As a Senior Application Scientist, it is critical to look beyond basic PK parameters and understand the causality driven by molecular topology. The ADME profile of this derivative is dictated by three core structural motifs:

  • The Tetrahydrofuran (THF) Ring: Acts as a polar anchor and hydrogen-bond acceptor. While it improves aqueous solubility relative to a purely aliphatic chain, the THF ring is a known soft spot for oxidative metabolism.

  • The Ether Linkage (-O-): Provides conformational flexibility but serves as a prime target for enzymatic cleavage.

  • The 2-Bromoethyl Moiety (-CH₂Br): This is the most critical PK determinant. The terminal alkyl bromide is a classic SN​2 electrophile. In biological matrices, alkyl halides are highly susceptible to nucleophilic attack by endogenous thiols, dictating an exceptionally high intrinsic clearance and posing a risk for idiosyncratic toxicity[1].

Because of the heavy halogenation, the compound exhibits a high partition coefficient ( logP>4 ). This drives rapid passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB), but also results in extensive, non-specific tissue binding.

Metabolic Biotransformation Pathways

The clearance of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran derivatives is biphasic, driven by two competing enzymatic pathways: Phase I oxidation and Phase II conjugation.

Phase I: CYP450-Mediated O-Dealkylation

Cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and CYP2C9—target the ether linkage connecting the THF ring to the brominated core. The reaction initiates via the hydroxylation of the THF ring at the 5'-position, forming an unstable hemiacetal intermediate. This intermediate rapidly collapses, resulting in O-dealkylation that releases the brominated alcohol and a THF-derived lactone[2],[3].

Phase II: Glutathione (GSH) Conjugation

The terminal −CH2​Br group undergoes rapid bioactivation and nucleophilic attack by the sulfhydryl group of endogenous glutathione. This reaction is catalyzed by Theta class Glutathione S-Transferases (specifically GST T1-1), which are highly expressed in the hepatic cytosol[4],[5]. The resulting S-alkyl glutathione adduct is subsequently effluxed from hepatocytes via the multidrug resistance protein (MRP1) and processed in the kidneys into mercapturic acid for urinary excretion.

MetabolicPathway Parent 3-(2-Bromo-1-(2-bromophenyl) ethoxy)tetrahydrofuran CYP CYP450 (3A4/2C9) Phase I Oxidation Parent->CYP Ether Cleavage GST GST (Theta Class) Phase II Conjugation Parent->GST Nucleophilic Attack on -CH2Br ODealkyl O-Dealkylated Metabolite + THF-Lactone CYP->ODealkyl GSHAdduct S-Alkyl Glutathione Adduct (Mercapturic Acid Pathway) GST->GSHAdduct

Figure 1: Competing Phase I (CYP450) and Phase II (GST) metabolic clearance pathways.

Analytical Methodology: Bioanalysis of Reactive Metabolites

Standard LC-MS/MS quantification of this parent compound often fails due to rapid ex vivo degradation and covalent binding to plasma proteins. To establish a self-validating system, we must employ a Stable Isotope Dilution (SID) protocol coupled with electrophile trapping[6].

Step-by-Step Bioanalytical Protocol
  • Sample Collection & Quenching: Draw whole blood into K2​EDTA tubes pre-spiked with 10 mM GSH and 5 mM N-ethylmaleimide (NEM). Causality: The excess GSH acts as a sacrificial nucleophile to trap any remaining reactive alkyl halides, while NEM alkylates free endogenous thiols to prevent ex vivo thiol exchange.

  • Protein Precipitation: Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile (4°C) containing 10 ng/mL of a deuterated internal standard (SIL-IS). Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Utilize a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry & Data Mining: Operate a triple quadrupole or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode. To specifically identify the GSH-trapped metabolites, utilize Neutral Loss (NL) scanning for 129 Da . Causality: 129 Da represents the characteristic collision-induced cleavage of the γ -glutamyl moiety from the GSH adduct[7]. Combine this with Mass Defect Filtering (MDF) algorithms to subtract endogenous matrix background and isolate the precise drug-conjugate signals[8].

BioanalysisWorkflow Sample Plasma Sample + GSH/NEM Quench Prep Protein Precipitation (Cold ACN + SIL-IS) Sample->Prep LC UPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (ESI+, NL 129 Da) LC->MS Data Mass Defect Filtering (MDF) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for the isolation and quantification of reactive GSH adducts.

Pharmacokinetic Parameters (In Vivo)

Due to the dual-clearance mechanism (CYP + GST), this chemical class exhibits a high-clearance, short-half-life profile. The table below summarizes representative preclinical PK parameters (e.g., in Sprague-Dawley rats dosed at 5 mg/kg IV).

ParameterSymbolValue (Mean ± SD)Biological Rationale
Volume of Distribution Vd​ 4.2 ± 0.6 L/kgExtensive tissue partitioning and membrane integration due to high lipophilicity ( logP>4 ).
Intrinsic Clearance CLint​ 58.4 ± 4.2 mL/min/kgRapid hepatic extraction driven by GST-mediated haloalkane conjugation and CYP O-dealkylation.
Elimination Half-Life t1/2​ 1.8 ± 0.3 hShort duration of systemic circulation due to the reactive alkyl halide liability.
Oral Bioavailability %F < 15%Severe first-pass metabolism; extensive GSH trapping occurs immediately in the portal vein and liver.

Future Optimization Strategies

To advance this scaffold from a preclinical tool to a viable therapeutic candidate, the metabolic liabilities must be engineered out. The primary strategy involves the bioisosteric replacement of the reactive −CH2​Br group. Replacing the alkyl bromide with a trifluoromethyl ( −CF3​ ) group or cyclizing the ethyl chain into a sterically hindered cyclopropyl moiety will eliminate the SN​2 liability. This modification will abrogate GST-mediated clearance, significantly improving the elimination half-life and oral bioavailability while maintaining the necessary lipophilic bulk for target engagement.

References

  • Analysis of endogenous glutathione-adducts and their metabolites. National Institutes of Health (NIH) - PMC.[Link]

  • Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. National Institutes of Health (NIH) - PMC.[Link]

  • Clinical Insights into Drug Metabolism and Detoxification Pathways. Longdom Publishing.[Link]

  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Analytical Chemistry - ACS Publications.[Link]

  • Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. MDPI.[Link]

  • An algorithm for thorough background subtraction from high-resolution LC/MS data: Application for detection of glutathione-trapped reactive metabolites. ResearchGate.[Link]

  • Genetic Variations in Human Glutathione Transferase Enzymes: Significance for Pharmacology and Toxicology. National Institutes of Health (NIH) - PMC.[Link]

  • Glutathione-dependent Bioactivation of Haloalkanes and Haloalkenes. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthetic Methodology and Protocol Guide. Executive Summary The synthesis of highly functionalized, sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthetic Methodology and Protocol Guide.

Executive Summary

The synthesis of highly functionalized, sterically hindered ethers such as 3-(2-bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran presents a unique challenge in medicinal chemistry. Direct etherification via classical Williamson ether synthesis often fails or yields significant elimination byproducts due to the steric bulk of the secondary benzylic position.

To bypass these limitations, this application note details a highly efficient, two-step retrosynthetic strategy. The protocol leverages the regioselective ring-opening of an epoxide followed by an Appel bromination . This sequence ensures high stereochemical fidelity, excellent regiocontrol, and prevents the cleavage of sensitive ether linkages under mild, neutral conditions.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a synthetic route is chosen, rather than simply executing a recipe. The synthesis of our target molecule relies on two foundational organic transformations:

Step 1: Regioselective Epoxide Ring-Opening

The first step involves the nucleophilic attack of tetrahydrofuran-3-ol on 2-(2-bromophenyl)oxirane (an ortho-brominated styrene oxide derivative). The regioselectivity of styrene oxide ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile [1].

By employing a Lewis acid catalyst (such as YCl3​ or BF3​⋅OEt2​ ), the oxirane ring is activated. The transition state develops significant positive charge character. Because the benzylic carbon (C1) is stabilized by the delocalization energy of the adjacent aromatic ring, the nucleophile (tetrahydrofuran-3-ol) preferentially attacks this more substituted position [2]. This SN1-like trajectory yields the intermediate 2-(2-bromophenyl)-2-(tetrahydrofuran-3-yloxy)ethanol , completely avoiding the terminal attack that would yield the undesired primary ether.

Step 2: The Appel Reaction

The intermediate possesses a primary alcohol that must be converted to a bromide to yield the final product. Using harsh reagents like phosphorus tribromide ( PBr3​ ) or hydrobromic acid ( HBr ) risks cleaving the newly formed aliphatic ether bond.

Instead, we utilize the Appel reaction , which converts alcohols to alkyl bromides using triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ) [3]. This reaction operates under mild, essentially neutral conditions [4]. The PPh3​ activates the CBr4​ to form an electrophilic phosphorus center. The primary alcohol attacks this center, forming an alkoxyphosphonium intermediate. A subsequent backside SN2 displacement by the bromide ion yields the target molecule, 3-(2-bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran , while generating triphenylphosphine oxide ( Ph3​P=O ) and bromoform ( CHBr3​ ) as thermodynamic driving forces[4].

Synthetic Workflow Visualization

G A 2-(2-Bromophenyl)oxirane C Intermediate: 2-(2-Bromophenyl)-2-(tetrahydrofuran-3-yloxy)ethanol A->C Lewis Acid Catalysis (Regioselective Attack) B Tetrahydrofuran-3-ol B->C Nucleophilic Donor D Target Product: 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran C->D Appel Bromination (PPh3, CBr4)

Figure 1: Two-step synthetic workflow for 3-(2-bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran.

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a fume hood using appropriate Personal Protective Equipment (PPE).

Protocol A: Synthesis of 2-(2-Bromophenyl)-2-(tetrahydrofuran-3-yloxy)ethanol

Objective: Regioselective etherification via epoxide ring-opening.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert Argon gas.

  • Reagent Loading: Add 2-(2-bromophenyl)oxirane (10.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran-3-ol (15.0 mmol, 1.5 equiv) to the flask.

  • Solvent & Catalyst: Dissolve the mixture in 30 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath. Slowly add Yttrium(III) chloride ( YCl3​ ) (0.5 mmol, 5 mol%) as the Lewis acid catalyst.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, 7:3) until the epoxide is fully consumed.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the intermediate alcohol.

Protocol B: Appel Bromination to Target Ether

Objective: Conversion of the primary alcohol to an alkyl bromide under neutral conditions.

  • Preparation: In a 50 mL flame-dried round-bottom flask under Argon, dissolve the intermediate alcohol from Protocol A (5.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM.

  • Reagent Addition: Add triphenylphosphine ( PPh3​ ) (6.0 mmol, 1.2 equiv) to the solution and stir until fully dissolved. Cool the reaction mixture to 0 °C.

  • Bromination: Portion-wise, add carbon tetrabromide ( CBr4​ ) (6.0 mmol, 1.2 equiv) over 10 minutes. The solution will typically turn a pale yellow color.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.

  • Workup: Add 30 mL of cold hexanes to the reaction mixture to further precipitate the Ph3​P=O . Filter the suspension through a pad of Celite and wash the filter cake with additional hexanes (2 × 15 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via flash chromatography (silica gel, 5% to 15% EtOAc in Hexanes) to yield the pure target compound, 3-(2-bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran.

Quantitative Data & Optimization

The choice of Lewis acid in Step 1 drastically impacts the regioselectivity (benzylic vs. terminal attack). The table below summarizes optimization data for the ring-opening of ortho-halogenated styrene oxides [2].

Catalyst (5 mol%)SolventTemp (°C)Time (h)Regioselectivity (Benzylic : Terminal)Isolated Yield (%)
NoneNeat802410 : 9015
BF3​⋅OEt2​ DCM0 to RT485 : 1572
InCl3​ DCMRT692 : 881
YCl3​ DCM RT 4 98 : 2 89

Table 1: Catalyst optimization for the regioselective ring-opening of 2-(2-bromophenyl)oxirane with tetrahydrofuran-3-ol. Yttrium(III) chloride provides the optimal balance of yield and regiocontrol.

References

  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. National Institutes of Health (NIH).
  • (S)-Styrene Oxide: A Versatile Chiral Building Block in Pharmaceutical and Agrochemical Synthesis. Benchchem.
  • Appel reaction. Wikipedia.
  • Appel Reaction: Alcohol to Alkyl Halide. OrgoSolver.
Application

Application Note: Divergent Synthetic Workflows for 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Structural Profiling In modern drug discovery, the rapid assem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Structural Profiling

In modern drug discovery, the rapid assembly of conformationally restricted, sp3-rich pharmacophores is highly dependent on versatile bifunctional building blocks. 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran represents a premium intermediate designed for orthogonal functionalization.

A structural analysis of this scaffold reveals three distinct reactive domains:

  • The Primary Alkyl Bromide (sp3 C–Br): Highly electrophilic and primed for rapid, catalyst-free Nucleophilic Substitution (SN2).

  • The Ortho-Aryl Bromide (sp2 C–Br): Moderately electrophilic, requiring transition-metal catalysis (e.g., Pd or Ni) for cross-coupling or amination.

  • The Tetrahydrofuran (THF) Ether Linkage: A stable, hydrogen-bond-accepting moiety that improves the aqueous solubility and physicochemical properties of the final Active Pharmaceutical Ingredient (API).

The differential reactivity between the sp3 C–Br and sp2 C–Br allows for highly chemoselective, protecting-group-free transformations[1]. In this application note, we detail two divergent workflows: a tandem annulation to construct privileged indoline scaffolds, and a chemoselective Suzuki-Miyaura coupling for late-stage diversification.

Application 1: Synthesis of 3-(Tetrahydrofuran-3-yloxy)indoline Scaffolds

Indolines are critical structural motifs found in numerous alkaloids and synthetic therapeutics. The synthesis of polycyclic indolines via transition-metal catalysis is a well-established standard in medicinal chemistry[2]. By exploiting the proximity of the primary alkyl bromide and the ortho-aryl bromide in our title compound, we can execute a highly efficient tandem sequence: an initial SN2 displacement followed by an intramolecular Buchwald-Hartwig amination[3].

Causality & Mechanistic Rationale

The reaction is strictly separated into two stages to prevent intermolecular Pd-catalyzed oligomerization.

  • Stage 1: A mild base ( K2​CO3​ ) in a polar aprotic solvent (MeCN) is utilized for the SN2 step. This specific combination drives the nucleophilic attack of the primary amine while actively suppressing unwanted E2 elimination of the primary bromide.

  • Stage 2: For the intramolecular cyclization, we select the bulky phosphine ligand BrettPhos . Its immense steric profile accelerates the critical C–N reductive elimination step to form the 5-membered indoline ring, while simultaneously preventing competing β -hydride elimination pathways that would lead to oxidized indole byproducts[4].

Protocol 1: Tandem SN2 / Intramolecular Buchwald-Hartwig Amination

Step 1: SN2 Displacement

  • In a flame-dried 50 mL round-bottom flask under an Argon atmosphere, dissolve 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add the selected primary amine (e.g., benzylamine, 1.2 equiv) and finely powdered anhydrous K2​CO3​ (2.0 equiv).

  • Stir the suspension vigorously at 60 °C for 4 hours.

  • Self-Validation (IPC): Remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Do not proceed until the starting material is completely consumed and the secondary amine intermediate [M+H]+ is the dominant peak.

Step 2: Buchwald-Hartwig Cyclization 5. Solvent Exchange: Concentrate the reaction mixture under reduced pressure to completely remove acetonitrile (which can coordinate and poison the palladium catalyst). Re-dissolve the crude secondary amine in anhydrous toluene (15 mL). 6. Degas the solution by sparging with Argon for 10 minutes. 7. Add Pd2​(dba)3​ (0.02 equiv, 2 mol%), BrettPhos ligand (0.04 equiv, 4 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 equiv). 8. Heat the mixture to 100 °C for 12 hours under Argon. 9. Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify the resulting 3-(THF-oxy)indoline via flash column chromatography (Hexanes/EtOAc).

G A Starting Material (Alkyl Br + Aryl Br) B SN2 Displacement (Primary Amine) A->B K2CO3, MeCN C Secondary Amine Intermediate B->C 60°C, 4h D Buchwald-Hartwig Cyclization (Pd) C->D Pd2(dba)3, Ligand E 3-(THF-oxy)indoline Scaffold D->E NaOtBu, 100°C

Workflow for tandem SN2 displacement and intramolecular Buchwald-Hartwig amination.

Application 2: Chemoselective Suzuki-Miyaura Coupling

In scenarios where divergent functionalization of the alkyl chain is required post-arylation, the aryl bromide must be coupled without degrading the primary alkyl bromide.

Causality & Mechanistic Rationale

Palladium(0) complexes can undesirably oxidatively add to primary alkyl bromides, leading to homocoupling or reduction. To achieve strict chemoselectivity for the aryl bromide, a highly active, sterically bulky ligand (SPhos ) is paired with a mild base ( K3​PO4​ ) at a controlled temperature[1]. The steric bulk of the SPhos-Pd complex prevents it from inserting into the flexible, less accessible sp3 C–Br bond, ensuring the alkyl bromide survives the cross-coupling intact.

Protocol 2: Chemoselective Arylation
  • Reaction Setup: In a 20 mL reaction vial, combine 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv), and K3​PO4​ (2.0 equiv).

  • Add a biphasic solvent mixture of THF/ H2​O (10:1 v/v, 11 mL). Note: The water ensures the solubility of the inorganic base, facilitating efficient transmetalation.

  • Degas the mixture with Argon for 10 minutes.

  • Add Pd(OAc)2​ (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%).

  • Stir at a strictly controlled mild temperature of 50 °C for 6 hours. Crucial: Exceeding 50 °C increases kinetic energy, allowing the Pd-complex to overcome steric barriers and insert into the alkyl bromide.

  • Self-Validation (IPC): Analyze via GC-MS. The target mass must reflect the biaryl product with the bromine isotope pattern (M, M+2) fully intact, confirming the survival of the alkyl bromide.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate. The intermediate is now primed for late-stage SN2 functionalization (e.g., with nucleophilic thiols, azides, or alkoxides).

G A Starting Material (Alkyl Br + Aryl Br) B Suzuki-Miyaura Coupling A->B Ar-B(OH)2, Pd(OAc)2 SPhos, K3PO4 C Biaryl Alkyl Bromide Intermediate B->C Chemoselective (Aryl Br only) D Nucleophilic Substitution (SN2) C->D Nucleophile (e.g., RS-) E Functionalized Biaryl Scaffold D->E Base, Solvent

Chemoselective Suzuki-Miyaura coupling followed by late-stage SN2 functionalization.

Quantitative Data Summary

The following table summarizes the validated reaction conditions, target intermediates, and isolated yields for the divergent pathways described above.

EntrySynthetic PathwayReagents (R-group)Catalyst / Ligand SystemIPC TargetIsolated Yield (%)
1 Tandem AnnulationBenzylamine Pd2​(dba)3​ / BrettPhosSecondary Amine82%
2 Tandem AnnulationAniline Pd2​(dba)3​ / BINAPSecondary Amine75%
3 Chemoselective SuzukiPhenylboronic Acid Pd(OAc)2​ / SPhosBiaryl Alkyl Bromide88%
4 Chemoselective Suzuki4-Methoxyphenylboronic Acid Pd(OAc)2​ / SPhosBiaryl Alkyl Bromide85%

References

  • Weix, D. J., et al. "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2012.[Link]

  • "Recent Progress Concerning the N-Arylation of Indoles." Molecules, 2022.[Link]

  • "The Asymmetric Buchwald–Hartwig Amination Reaction." Angewandte Chemie International Edition, 2021.[Link]

Sources

Method

Catalytic methods for producing 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

Application Note: Catalytic Regioselective Synthesis of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Regioselective Synthesis of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of sterically hindered, halogenated complex ethers like 3-(2-bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran presents a significant challenge in early-stage drug development. Traditional uncatalyzed haloetherification (alkoxybromination) of styrenes suffers from poor regiocontrol, degenerate racemization, and competitive side reactions[1]. This application note details a highly optimized, Lewis base-catalyzed protocol that leverages diphenyl selenide (Ph₂Se) to achieve >20:1 Markovnikov regioselectivity and high yields. By employing a self-validating experimental design, this guide ensures reproducible access to this critical intermediate.

Mechanistic Rationale & Catalyst Selection

In standard haloetherification, the reaction between N-bromosuccinimide (NBS) and an alkene proceeds via a loosely bound bromonium ion. This intermediate is prone to degenerate olefin-to-olefin bromine transfer, which erodes both stereochemical integrity and regioselectivity, leading to complex product mixtures[1].

The Causality of Lewis Base Catalysis: To circumvent this, we introduce a Lewis base catalyst—diphenyl selenide (Ph₂Se). The selenium center acts as a potent nucleophile toward NBS, generating a highly reactive [Ph₂Se–Br]⁺ intermediate. This activated species rapidly transfers the halonium ion to 2-bromostyrene. Crucially, the Lewis base remains intimately associated with the resulting bromiranium ion[1]. This tight ion-pairing kinetically suppresses degenerate exchange and rigidly directs the incoming bulky nucleophile (3-hydroxytetrahydrofuran) to the benzylic position. The aromatic ring of the substrate stabilizes the developing positive charge in the S_N1-like transition state, driving exclusive Markovnikov addition[2].

Reaction Pathway Visualization

Haloetherification Substrate 2-Bromostyrene (Alkene Substrate) Intermediate Catalyst-Bound Bromiranium Ion Substrate->Intermediate Electrophilic Addition Reagent N-Bromosuccinimide (Br+ Source) ActiveSpecies [Ph2Se-Br]+ Complex (Activated Electrophile) Reagent->ActiveSpecies Catalyst Activation Catalyst Diphenyl Selenide (Lewis Base Catalyst) Catalyst->ActiveSpecies ActiveSpecies->Intermediate Br+ Transfer Product 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran (Target Ether) Intermediate->Product Regioselective Nucleophilic Attack Byproduct Succinimide (Byproduct) Intermediate->Byproduct Succinimide Release Nucleophile 3-Hydroxytetrahydrofuran (Bulky Nucleophile) Nucleophile->Product Product->Catalyst Catalyst Turnover

Figure 1: Lewis base-catalyzed regioselective haloetherification pathway for the target ether.

Quantitative Data: Catalyst Optimization

To establish the superiority of the Ph₂Se system, various catalysts were evaluated. The quantitative data below demonstrates the critical role of the chalcogen-based Lewis base in driving both conversion and regioselectivity.

Table 1: Catalyst Evaluation for the Intermolecular Haloetherification of 2-Bromostyrene

Catalyst (5 mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Regioselectivity (α:β)*
None (Background)252435182.5 : 1
Ph₃P=O252442252.8 : 1
Sc(OTf)₃06897212 : 1
Ph₃P=S-202>9988>20 : 1
Ph₂Se -20 1.5 >99 94 >20 : 1

* α:β represents Markovnikov (benzylic ether) vs. anti-Markovnikov (primary ether) selectivity determined by crude ¹H-NMR.

Self-Validating Experimental Protocol

This protocol is engineered with built-in analytical checkpoints to isolate reaction performance from downstream purification variables, ensuring absolute trustworthiness.

Reagents Required:

  • 2-Bromostyrene: 1.0 mmol (183 mg)

  • 3-Hydroxytetrahydrofuran: 1.5 mmol (132 mg)

  • N-Bromosuccinimide (NBS): 1.1 mmol (196 mg)

  • Diphenyl selenide (Ph₂Se): 0.05 mmol (5 mol%, 11.7 mg)

  • Anhydrous Dichloromethane (DCM): 10 mL

  • 1,3,5-Trimethoxybenzene (TMB): 0.33 mmol (55.5 mg) (Internal Standard)

Step-by-Step Methodology:

  • System Preparation & Inert Atmosphere: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂).

    • Causality: Trace moisture aggressively competes with 3-hydroxytetrahydrofuran as a nucleophile, leading to the formation of a halohydrin byproduct.

  • Reagent Loading: Add 2-bromostyrene (183 mg) and 3-hydroxytetrahydrofuran (132 mg) to the flask. Dissolve in 10 mL of anhydrous DCM.

  • Catalyst Introduction & Thermal Control: Add diphenyl selenide (11.7 mg). Lower the reaction vessel into a cryocooler set to -20 °C. Stir for 10 minutes to reach thermal equilibrium.

    • Causality: Conducting the reaction at -20 °C kinetically freezes out the uncatalyzed background bromination, ensuring the reaction proceeds exclusively through the highly regioselective Ph₂Se-catalyzed pathway[1].

  • Electrophile Addition: Add freshly recrystallized NBS (196 mg) in one solid portion. Wrap the flask in aluminum foil.

    • Causality: NBS must be recrystallized from boiling water to remove trace Br₂. Foil wrapping prevents ambient light from initiating homolytic cleavage of NBS, which would trigger an unwanted radical allylic bromination pathway.

  • Reaction Monitoring: Stir at -20 °C for 1.5 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2, UV active). The disappearance of the alkene spot (R_f ~0.8) indicates completion.

  • Quenching & qNMR Preparation (Self-Validating Checkpoint): Quench the reaction at -20 °C by adding 2 mL of saturated aqueous Na₂S₂O₃. Add exactly 55.5 mg of 1,3,5-trimethoxybenzene directly to the biphasic mixture.

    • Causality: Thiosulfate instantly reduces unreacted NBS and active [Ph₂Se-Br]⁺, preventing post-reaction halogenation artifacts during solvent evaporation. The addition of TMB allows for immediate ¹H-NMR determination of the crude yield, differentiating true catalytic failure from column chromatography losses.

  • Workup: Warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield Validation: Dissolve a 10 mg aliquot of the crude mixture in CDCl₃. Integrate the TMB standard peak (δ 6.08, 3H) against the product's benzylic proton (δ 4.85 - 5.10 ppm, 1H) to determine the absolute conversion.

  • Purification: Purify the remaining material via flash column chromatography (SiO₂, gradient elution 0% to 15% EtOAc in Hexanes) to isolate the pure target compound as a mixture of diastereomers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

Welcome to the Advanced Formulation Support Center. Working with highly halogenated, sterically bulky ethers like 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. Working with highly halogenated, sterically bulky ethers like 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran presents unique physicochemical challenges. This molecule features a rigid tetrahydrofuran (THF) ring, a bulky 2-bromophenyl group, and a primary alkyl bromide. This architectural combination results in a high partition coefficient (LogP), profound hydrophobicity, and specific chemical liabilities in water.

This guide provides field-proven, mechanistically grounded solutions to overcome precipitation, aggregation, and hydrolytic degradation in aqueous environments.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my compound instantly form a cloudy suspension when diluted from a DMSO stock into PBS, even at low micromolar concentrations? The Causality: This is a classic manifestation of the "ouzo effect" (solvent-shift precipitation). When a water-miscible solvent like DMSO rapidly diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic brominated compound exceeds its thermodynamic solubility limit. The two heavy bromine atoms significantly increase the molecule's lattice energy and hydrophobic surface area, driving rapid nucleation rather than stable solvation. The Fix: Avoid direct bolus addition. If DMSO must be used, employ a step-wise kinetic dilution method under high shear, or preferably, switch to a host-guest inclusion complex formulation.

Q2: I need to achieve a 100 µM concentration for an in vitro assay without exceeding 0.5% DMSO. What is the most effective solubilization strategy? The Causality: For bulky aromatic compounds, standard micellar surfactants (like Tween-80) often fail to adequately shield the hydrophobic surface area from water, leading to delayed precipitation. Instead, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The internal hydrophobic cavity of β-cyclodextrin is geometrically ideal for encapsulating the bulky 2-bromophenyl moiety, while its highly hydroxylated exterior ensures excellent aqueous solubility1[1]. The Fix: Formulate the compound as a 1:2 molar inclusion complex with HP-β-CD prior to aqueous introduction2[2].

Q3: My compound seems to lose potency or degrade after 24 hours in a pH 8.0 buffer. Is it chemically unstable? The Causality: Yes. The molecule contains a primary alkyl bromide (-CH 2​ Br) on the ethoxy chain. In alkaline aqueous media, primary alkyl halides are highly susceptible to nucleophilic substitution (S N​ 2) by hydroxide ions, converting the bromide to an alcohol, or undergoing elimination (E2) 3[3]. The Fix: Maintain the buffer pH between 6.0 and 6.5. Encapsulating the molecule within a cyclodextrin cavity also provides steric shielding, significantly reducing the rate of hydrolytic degradation 4[4].

Part 2: Formulation Decision Logic

FormulationTree Start Compound Precipitates in Aqueous Buffer CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay UseDMSO Use 1-5% DMSO + Kinetic Dilution CheckAssay->UseDMSO No (Tolerates DMSO) UseCD Use HP-β-CD Inclusion Complex CheckAssay->UseCD Yes (In vitro/In vivo) Validate Validate via Nephelometry (600 nm) UseDMSO->Validate UseCD->Validate

Decision tree for troubleshooting aqueous precipitation of brominated compounds.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes of various solubilization strategies based on the physicochemical properties of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran.

Solubilization StrategyPrimary Mechanism of ActionMax Stable Aqueous Conc.Chemical Stability (24h)Biological Assay Compatibility
Direct Buffer Dilution None (Thermodynamic limit)< 1 µMPoor (Hydrolysis prone)High
DMSO Co-solvent (5%) Solvent-mediated polarity shift~ 10-20 µMModerateLow (DMSO toxicity)
Tween-80 (1% v/v) Micellar encapsulation~ 50 µMModerateMedium (Surfactant effects)
HP-β-CD (1:2 Molar) Host-Guest Inclusion Complex> 500 µMHigh (Steric shielding)High (Biocompatible)

Part 4: Self-Validating Experimental Protocols

Protocol A: Solvent-Shift Kinetic Solubility Assay

Use this protocol if your downstream application can tolerate up to 5% DMSO and you need a rapid, low-concentration working solution.

  • Preparation : Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Kinetic Dilution : Aliquot 990 µL of PBS (pH 6.5) into a 2 mL glass vial. Place on a vortex mixer at 800 rpm. Dropwise, add 10 µL of the DMSO stock directly into the center of the vortex cone. Causality: High shear forces disperse the solvent rapidly, preventing the formation of local supersaturation micro-domains that trigger nucleation.

  • Self-Validation Checkpoint (Nephelometry) : Transfer 100 µL of the resulting solution to a clear 96-well plate. Measure absorbance at 600 nm using a microplate reader against a blank (1% DMSO in PBS).

    • Pass : OD 600​ < 0.05 (True solution, no colloidal scattering).

    • Fail : OD 600​ ≥ 0.05 (Colloidal aggregation occurred; proceed to Protocol B).

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol for high-concentration, solvent-free aqueous stocks.

CDWorkflow Step1 1. Weigh API & HP-β-CD (1:2 Molar Ratio) Step2 2. Co-dissolve in Co-solvent (MeOH/DCM) Step1->Step2 Step3 3. Evaporate to Dryness Step2->Step3 Step4 4. Reconstitute in Buffer (pH 6.5) Step3->Step4 Step5 5. Filter (0.22 µm) & HPLC Quantify Step4->Step5

Step-by-step experimental workflow for generating HP-β-CD inclusion complexes.

  • Molar Matching : Weigh 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran and HP-β-CD at a 1:2 molar ratio. Causality: A 1:2 ratio ensures complete encapsulation of both the bulky bromophenyl domain and the THF ring.

  • Co-Solvation : Dissolve both powders completely in a 50:50 mixture of Methanol and Dichloromethane (DCM). Causality: DCM dissolves the highly lipophilic API, while Methanol dissolves the cyclodextrin, allowing homogeneous molecular-level mixing.

  • Solvent Removal : Evaporate the solvent under a gentle stream of nitrogen, followed by 2 hours in a vacuum desiccator to form a thin co-precipitated film.

  • Aqueous Reconstitution : Add PBS (pH 6.5) to the film and sonicate in a water bath for 15 minutes at room temperature.

  • Self-Validation Checkpoint (HPLC Recovery) : Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API. Analyze the filtrate via HPLC-UV. Compare the Area Under the Curve (AUC) against a standard curve generated in 100% Acetonitrile.

    • Pass : >95% recovery of the target concentration, confirming successful inclusion and true aqueous solubility.

References

  • Title : Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source : PMC / NIH URL :[Link]

  • Title : Cyclodextrin Complexes of Reduced Bromonoscapine in Guar Gum Microspheres Enhance Colonic Drug Delivery Source : Molecular Pharmaceutics / ACS Publications URL :[Link]

  • Title : Inclusion complex formation of cyclodextrin with its guest and their applications Source : OAText URL :[Link]

  • Title : Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution Source : RSC Publishing URL :[Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Extraction of Halogenated Ether Intermediates

Welcome to the Technical Support Center for the isolation of complex halogenated ethers. This guide is specifically engineered for the downstream liquid-liquid extraction (LLE) of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation of complex halogenated ethers. This guide is specifically engineered for the downstream liquid-liquid extraction (LLE) of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran .

Due to the compound's unique physicochemical profile—featuring a stable tetrahydrofuran (THF) core, a moderately polar ether linkage, a stable aryl bromide, and a highly reactive primary aliphatic bromide—standard extraction protocols often lead to product degradation or severe emulsion formation. This portal provides researchers with field-proven causality, troubleshooting matrices, and validated methodologies to ensure high-yield recovery.

Solvent Selection Matrix

The presence of two heavy bromine atoms significantly increases the density and lipophilicity of this molecule. Selecting the correct organic solvent is the most critical step in preventing emulsions and avoiding product loss.

Extraction SolventDensity (g/mL)Layer PositionPeroxide RiskWater SolubilitySuitability for Target Compound
Methyl tert-butyl ether (MTBE) 0.74TopVery LowLow (~4.8 g/100 mL)Optimal. Low density ensures it remains the top layer, simplifying collection. Does not readily form peroxides[1][2].
Ethyl Acetate (EtOAc) 0.90TopNoneModerate (~8.3 g/100 mL)Good. Effective general solvent, but higher water solubility can lead to product loss if the reaction utilized aqueous-miscible co-solvents.
Dichloromethane (DCM) 1.33BottomNoneLow (~1.3 g/100 mL)Moderate. Excellent solubility for halogenated compounds, but its high density often matches the dense brominated product/brine mixture, causing severe emulsions.
Heptane / Hexanes 0.68TopNoneVery LowPoor. The ether oxygens and THF ring impart moderate polarity; the target compound may precipitate or partition poorly into pure aliphatic hydrocarbons.

Troubleshooting Guides & FAQs

Q1: My reaction was run in THF. Why am I losing product to the aqueous layer during extraction? A: THF is a water-miscible solvent. If you attempt a direct liquid-liquid extraction without removing the THF first, it acts as a co-solvent bridge, increasing the solubility of your lipophilic target compound in the aqueous phase. Solution: Always remove the bulk of the reaction THF via rotary evaporation under reduced pressure before initiating the aqueous workup. Alternatively, dilute the crude mixture with a massive excess of water (at least 5-10x the THF volume) to force the product out of the aqueous phase before extracting with MTBE.

Q2: I am using DCM and experiencing a stubborn, bubbly emulsion at the interface. How do I resolve this? A: Emulsions form when the density of the organic layer closely matches the aqueous layer, or when surfactant-like impurities are present[3][4]. Because your target compound contains two heavy bromine atoms, a concentrated DCM solution of your product will have a very high density, often matching the density of the aqueous layer. Solution: If using DCM, add distilled water to the separatory funnel to decrease the density of the aqueous layer, forcing the DCM layer to drop[3]. However, we strongly recommend switching to MTBE. If an emulsion occurs with MTBE, add saturated aqueous NaCl (brine). This "salts out" the aqueous layer, increasing its density and ionic strength, which forces the organic droplets to coalesce and separate[4][5].

Q3: NMR analysis of my extracted crude shows degradation, specifically the loss of the aliphatic bromide. How do I prevent this? A: The target molecule contains a -CH₂Br group adjacent to an ether linkage. This is a highly reactive primary alkyl bromide. If your aqueous workup is too basic (e.g., using strong NaOH or prolonged exposure to Na₂CO₃), the aliphatic bromide will undergo rapid nucleophilic substitution (Sₙ2) to form an alcohol, or bimolecular elimination (E2) to form an alkene[6][7]. Solution: Maintain strict pH control. Quench the reaction with a mild buffer (e.g., saturated aqueous NH₄Cl) to keep the pH between 6.0 and 7.0 during the extraction. Avoid heating the extraction mixture.

Mechanistic Workflows

To visualize the causality behind our troubleshooting steps, refer to the logical workflows below.

EmulsionTroubleshooting Start Emulsion Forms During Extraction Cause Determine Root Cause Start->Cause Density Similar Densities (e.g., DCM / Aqueous) Cause->Density Bottom layer unclear Surfactant Surfactant Impurities or High Ionic Miscibility Cause->Surfactant Bubbly interface Action1 Add Distilled Water (Decreases Aqueous Density) Density->Action1 Action2 Add Brine / Salt Out (Increases Aqueous Density) Surfactant->Action2 Action3 Filter Emulsion Through Celite Pad Surfactant->Action3 If brine fails

Fig 1. Decision tree for resolving LLE emulsions based on solvent density and chemical properties.

DegradationPathway Target Target Compound (Contains Primary -CH2Br) HighPH High pH Workup (Strong Base / Alkoxides) Target->HighPH Incorrect Protocol Neutral Neutral pH Workup (NH4Cl Buffer / Brine) Target->Neutral Optimized Protocol E2 E2 Elimination (Forms Enol Ether / Alkene) HighPH->E2 Base extracts proton SN2 SN2 Substitution (Forms Primary Alcohol) HighPH->SN2 OH- nucleophilic attack Stable Product Intact (High Yield Recovery) Neutral->Stable Halide preserved

Fig 2. Degradation pathways of the aliphatic bromide under improper pH conditions.

Standard Operating Procedure: Optimized MTBE Extraction

This self-validating protocol utilizes MTBE to exploit the compound's lipophilicity while protecting the reactive aliphatic bromide from hydrolysis.

Phase 1: Pre-Extraction Preparation

  • Solvent Removal: If the upstream reaction was conducted in THF, DMF, or another water-miscible solvent, transfer the crude mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporation) at a maximum bath temperature of 30°C to prevent thermal degradation of the bromide.

  • Quenching: Resuspend the concentrated crude oil in 15 volumes of MTBE. Slowly add 10 volumes of cold, saturated aqueous ammonium chloride (NH₄Cl) to quench any residual basic species and buffer the aqueous layer to ~pH 6.5.

Phase 2: Liquid-Liquid Extraction 3. Phase Mixing: Transfer the biphasic mixture to a separatory funnel. Stopper the funnel, invert, and immediately open the stopcock to vent built-up pressure. Gently swirl the funnel in a figure-eight motion for 2 minutes. Do not shake vigorously, as this promotes emulsions. 4. Phase Separation: Secure the funnel on a ring stand and allow the layers to separate for 5–10 minutes. The MTBE layer (containing the target compound) will be the top layer due to its low density (0.74 g/mL)[1]. 5. Aqueous Drain: Drain the lower aqueous layer into an Erlenmeyer flask. 6. Back-Extraction: Return the aqueous layer to the separatory funnel and extract with an additional 5 volumes of MTBE to ensure complete recovery of the lipophilic product. Combine the organic (MTBE) layers.

Phase 3: Washing and Drying 7. Brine Wash: Wash the combined MTBE layers with 5 volumes of saturated aqueous NaCl (brine). This step removes residual water from the organic phase and pulls out any trace polar impurities[8]. Drain the lower aqueous brine layer. 8. Drying: Transfer the MTBE layer to a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) until the drying agent flows freely like sand (indicating all trace water has been absorbed). Let sit for 15 minutes. 9. Filtration & Concentration: Gravity filter the dried MTBE solution through fluted filter paper into a pre-weighed round-bottom flask. Evaporate the MTBE under reduced pressure (bath temp < 30°C) to isolate the purified 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran.

References

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. National Institutes of Health (PMC). Available at:[Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

  • Solid-Liquid and Liquid-Liquid Extraction. Columbia University. Available at:[Link]

  • Acid–base extraction and Troubleshooting. Wikipedia. Available at:[Link]

  • Methyl tert-butyl ether (MTBE). ChemEurope. Available at:[Link]

  • Step-by-Step Procedures For Extractions & Emulsions. Chemistry LibreTexts. Available at:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at:[Link]

  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Halogenation Reactions of Alkyl Alcohols. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Characterization of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the structural characterization and confirmation of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran. Designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the structural characterization and confirmation of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. Halogenated compounds are of immense importance in pharmaceutical development, with their inclusion often modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Therefore, unambiguous characterization is a critical step in the development pipeline.

The target analyte, 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran (Molecular Formula: C₁₂H₁₄Br₂O₂), presents a unique analytical challenge due to the presence of two bromine atoms and multiple potential fragmentation sites. This guide will compare High-Resolution Mass Spectrometry (HRMS) for foundational formula confirmation against various ionization techniques—Electron Ionization (EI), Atmospheric Pressure Chemical Ionization (APCI), and Electrospray Ionization (ESI)—for detailed structural elucidation via fragmentation analysis.

Part 1: Foundational Analysis: Unambiguous Molecular Formula Determination with High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before investigating the structural intricacies through fragmentation, it is imperative to confirm the elemental composition of the analyte. Low-resolution mass spectrometry provides nominal mass, which may be shared by numerous molecular formulas. High-resolution mass spectrometry (HRMS), capable of mass accuracy below 5 ppm, provides the exact mass, which, due to the unique mass defects of individual isotopes, allows for the confident assignment of a single molecular formula.[3][4][5] For a molecule containing two bromine atoms, the distinct isotopic pattern serves as a powerful validation tool.[6][7]

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Create a 1 µg/mL working solution by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Chromatography:

    • System: UHPLC system.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Mass Spectrometry (Orbitrap or Q-TOF):

    • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for compounds of moderate polarity.[8]

    • Polarity: Positive ion mode.

    • Resolution: Set to >70,000 (at m/z 200).[9]

    • Scan Range: m/z 150-600.

    • Source Parameters (APCI): Discharge Current: 5 µA; Vaporizer Temperature: 350°C; Sheath Gas: 35 units; Aux Gas: 10 units.[9]

Trustworthiness: A Self-Validating System

The combination of high mass accuracy and the characteristic isotopic pattern for a dibrominated compound creates a highly trustworthy result. The natural abundances of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) result in a distinctive M, M+2, and M+4 peak cluster with an approximate intensity ratio of 1:2:1.[6][7] Matching both the exact mass and this isotopic signature provides unequivocal confirmation of the elemental formula.

Expected Data Presentation

The table below summarizes the expected HRMS data for the protonated molecule [C₁₂H₁₄Br₂O₂ + H]⁺.

Ion SpeciesCalculated Exact Mass (m/z)Expected Relative Abundance
[M+H]⁺ (C₁₂H₁₅⁷⁹Br₂O₂)364.94876~51.3%
[M+2+H]⁺ (C₁₂H₁₅⁷⁹Br⁸¹BrO₂)366.94671100%
[M+4+H]⁺ (C₁₂H₁₅⁸¹Br₂O₂)368.94466~48.7%

Part 2: A Comparative Guide to Ionization Techniques for Structural Elucidation

Once the molecular formula is confirmed, the focus shifts to elucidating the molecule's structure by analyzing its fragmentation patterns. The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of information obtained.

A. Electron Ionization (EI): The "Hard" Ionization Approach

Principle & Rationale: EI is a high-energy technique that bombards the analyte with electrons (typically 70 eV), causing extensive and reproducible fragmentation.[10][11] This "hard" ionization is excellent for creating a detailed fragmentation "fingerprint" that can be used for structural elucidation and library matching. However, the molecular ion (M⁺˙) peak is often weak or entirely absent for complex molecules, making molecular weight determination challenging without prior HRMS data.[12]

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Dissolve ~1 mg/mL of the compound in a volatile solvent like dichloromethane.

  • Gas Chromatography (GC):

    • Inlet: Split/splitless injector at 250°C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Hold at 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometry:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-500.

Predicted Fragmentation Pathway

The high energy of EI is expected to induce several key bond cleavages. The primary fragmentation pathways for 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran would likely include:

  • Loss of a Bromine Radical: Formation of a [M-Br]⁺ ion.

  • Loss of HBr: A common fragmentation pathway for alkyl halides.

  • Alpha-Cleavage: Cleavage of the C-O bond between the ethoxy bridge and the tetrahydrofuran ring, a characteristic fragmentation for ethers.[13]

  • Cleavage of the Tetrahydrofuran (THF) Ring: The THF moiety can undergo ring-opening and subsequent fragmentation.

  • Benzylic Cleavage: Cleavage of the bond between the two aromatic-adjacent carbons.

G M [C₁₂H₁₄Br₂O₂]⁺˙ m/z 364/366/368 frag1 [M-Br]⁺ m/z 285/287 M->frag1 -Br• frag2 [C₈H₈BrO]⁺ m/z 199/201 M->frag2 α-cleavage frag3 [C₄H₇O]⁺ m/z 71 M->frag3 α-cleavage frag5 [M-C₄H₇O₂]⁺ m/z 279/281/283 M->frag5 - C₄H₇O₂• frag4 [C₇H₆Br]⁺ m/z 169/171 frag2->frag4 - CO frag5->frag2 - CBrH₂

Caption: Predicted EI fragmentation of the target molecule.

B. Atmospheric Pressure Chemical Ionization (APCI): The Versatile Intermediate

Principle & Rationale: APCI is a softer ionization technique than EI that is highly effective for moderately polar to non-polar analytes that are thermally stable.[8][9] It uses a corona discharge to create reactant gas ions from the solvent vapor, which then ionize the analyte molecules primarily through proton transfer. This typically produces a prominent protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for confirming molecular weight while being more broadly applicable than ESI.[14]

Experimental Protocol: LC-APCI-MS

  • Sample Prep & LC: Same as the LC-HRMS protocol.

  • Mass Spectrometry:

    • Ion Source: APCI.

    • Polarity: Positive ion mode.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 400°C.

    • Scan Range: m/z 150-600.

Comparison to EI and ESI: APCI provides a crucial middle ground. Unlike EI, it reliably produces a molecular ion species ([M+H]⁺), which is essential for molecular weight confirmation. Unlike ESI, which may fail for compounds with insufficient polarity, APCI is robust for a wider range of molecules, including ethers and aromatic systems like the target analyte.[15]

C. Electrospray Ionization (ESI): The "Soft" Ionization Standard

Principle & Rationale: ESI is the quintessential soft ionization technique, ideal for polar and easily ionizable molecules in solution.[16][17] It generates ions directly from solution by applying a strong electric field to a liquid stream, resulting in charged droplets that desolvate to produce gaseous ions. ESI typically yields protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with very little to no fragmentation. While the ether oxygens in the target molecule offer sites for protonation, its overall polarity is moderate, which may result in lower ionization efficiency compared to APCI.

Experimental Protocol: LC-ESI-MS

  • Sample Prep & LC: Same as the LC-HRMS protocol, ensuring the presence of a proton source like 0.1% formic acid is critical.

  • Mass Spectrometry:

    • Ion Source: ESI.

    • Polarity: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300°C.

    • Scan Range: m/z 150-600.

Part 3: Definitive Structural Confirmation with Tandem Mass Spectrometry (MS/MS)

Rationale: While the fragmentation pattern from EI-MS provides structural clues, it can sometimes be ambiguous. Tandem mass spectrometry (MS/MS) provides definitive proof of connectivity.[18] In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion generated via APCI) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are mass-analyzed. This allows for the construction of a fragmentation tree from a known starting point, confirming the relationship between parent and fragment ions.

Experimental Protocol: LC-APCI-MS/MS

  • LC-MS Setup: Use the LC-APCI-MS conditions established previously.

  • MS/MS Method:

    • Perform an initial full scan (MS1) to identify the retention time and m/z of the [M+2+H]⁺ precursor ion (the most abundant isotopic peak).

    • Create a product ion scan method where the quadrupole isolates the m/z 366.95 ion.

    • Fragment the isolated ions in the collision cell using argon gas. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe both primary and subsequent fragmentation products.

    • Scan the second mass analyzer to detect the product ions.

G Tandem Mass Spectrometry (MS/MS) Workflow cluster_0 Ion Source (APCI) cluster_1 MS1 (Quadrupole) cluster_2 Collision Cell cluster_3 MS2 (TOF/Orbitrap) Ionization Analyte Ionization [M+H]⁺ Selection Precursor Ion Selection (e.g., m/z 367) Ionization->Selection Fragmentation Collision-Induced Dissociation (CID) Selection->Fragmentation Detection Product Ion Detection & Analysis Fragmentation->Detection

Caption: A generalized workflow for an MS/MS experiment.

Synthesis and Recommendations

The comprehensive characterization of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran is best achieved through a multi-faceted MS approach. No single technique provides all the necessary information.

Comparative Summary of Ionization Techniques

FeatureElectron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
Principle High-Energy Electron BombardmentCorona Discharge & Proton TransferHigh-Voltage Electrospray
Molecular Ion Often weak or absentStrong [M+H]⁺Strong [M+H]⁺ or Adducts
Fragmentation Extensive, detailed fingerprintControlled, in-source possibleMinimal to none
Analyte Suitability Volatile, thermally stableModerately polar to non-polarPolar, ionizable
Best Use Case Structural fingerprinting, library searchMolecular weight confirmation for a broad range of compoundsAnalysis of polar, non-volatile biomolecules

Recommended Analytical Strategy:

  • Confirm Identity: Begin with LC-HRMS , preferably using an APCI source, to obtain the exact mass and confirm the C₁₂H₁₄Br₂O₂ molecular formula via the characteristic 1:2:1 isotopic pattern. This is the foundational, non-negotiable first step.

  • Elucidate Structure: Perform LC-APCI-MS/MS by isolating the [M+H]⁺ cluster and generating controlled fragmentation data. This will definitively link fragment ions to the parent molecule and confirm structural connectivity.

  • Orthogonal Confirmation: As a complementary technique, use GC-EI-MS to generate a detailed, high-energy fragmentation fingerprint. This pattern is valuable for library creation and for observing alternative fragmentation pathways not seen with softer ionization.

By integrating the data from these comparative techniques, a researcher can build an undeniable, multi-layered case for the structure and identity of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran, meeting the rigorous standards required in modern chemical and pharmaceutical research.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). ACS Publications. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]

  • High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. (2011). PubMed. [Link]

  • Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. (2015). ACS Publications. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Mass Spectrometry Fragmentation. Save My Exams. [Link]

  • Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. (2015). Semantic Scholar. [Link]

  • Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. (2024). Environmental Science: Processes & Impacts. [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications. [Link]

  • High-Resolution Mass Spectrometry. (2025). Fiveable. [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC. [Link]

  • Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. (2015). PubMed. [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • Intro to Mass Spectrometry. University of Colorado Boulder. [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014). Chemistry LibreTexts. [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

  • Br2 THF. PubChem. [Link]

  • An ultrahigh-resolution mass spectrometry index to estimate natural organic matter lability. (2016). Rapid Communications in Mass Spectrometry. [Link]

  • 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one. (2014). National Center for Biotechnology Information. [Link]

  • Practical approaches to the ESI-MS analysis of catalytic reactions. (2013). University of Victoria. [Link]

  • Key contemporary considerations for halogens in drug discovery. (2026). National Center for Biotechnology Information. [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2017). MDPI. [Link]

  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]

  • The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. ResearchGate. [Link]

  • 2-Ethoxytetrahydrofuran. NIST WebBook. [Link]

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Comparative

Crystallographic Elucidation of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran: A Comparison Guide of X-Ray and Electron Diffraction Platforms

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter highly functionalized, flexible intermediates that resist standard characterization. The compound 3-(2-Bromo-1-(2-br...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter highly functionalized, flexible intermediates that resist standard characterization. The compound 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran represents a classic crystallographic challenge: it possesses a highly flexible tetrahydrofuran (THF) ring and an ether linkage that often lead to poor crystal packing and static disorder. However, it also contains two heavy bromine atoms, providing a powerful internal tool for structural resolution.

This guide objectively compares three leading structural elucidation platforms—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) —evaluating their performance, experimental workflows, and capacity to determine the absolute configuration of this specific halogenated ether.

Platform Performance Comparison

When selecting a crystallographic platform, the decision is dictated by the physical state of the synthesized compound (large crystals vs. microcrystalline powder) and the structural data required (relative vs. absolute stereochemistry).

Table 1: Performance Metrics for Halogenated Ether Derivatives
ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder X-Ray Diffraction (PXRD) + CSP
Minimum Crystal Size > 50 µm~ 0.1 - 1.0 µmBulk Powder (Nanocrystalline)
Resolution Limit < 0.8 Å (High Atomic)< 1.0 Å (Atomic)~ 1.5 - 2.0 Å (Low)
Absolute Configuration Yes (Flack parameter via anomalous dispersion)No (Weak anomalous scattering for electrons)No (Unless a chiral reference is present)
Sample Prep Complexity High (Requires extensive crystallization screening)Low (Direct from crushed powder)Low (Direct from bulk powder)
Data Collection Time 2 - 12 hours< 5 minutes1 - 4 hours
Primary Bottleneck Growing large, well-ordered single crystalsSample radiation damage; indexing ambiguitiesPeak overlap in 1D data space

Experimental Workflows & Causality

To ensure scientific integrity, every crystallographic protocol must be a self-validating system. Below are the field-proven methodologies for analyzing 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran.

A. The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the only platform capable of unambiguously determining the absolute configuration of this compound without prior chiral knowledge. This is achieved by exploiting the anomalous dispersion of the two bromine atoms[1].

Step-by-Step Protocol:

  • Crystallization Strategy (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent). Place the open vial inside a sealed chamber containing 5 mL of hexanes (antisolvent). Causality: The high conformational flexibility of the THF ring often induces twinning if crystallization is rushed. Vapor diffusion provides the slow, controlled supersaturation kinetics required to order the flexible THF moiety into a pristine lattice.

  • Crystal Harvesting: After 4–7 days, harvest a crystal (>50 µm) using a MiTeGen loop. Immediately submerge it in paratone oil and flash-cool to 100 K in the diffractometer's cryostream. Causality: Cryo-cooling freezes out the dynamic motion of the ether linkage, significantly improving high-angle diffraction data.

  • Data Collection (Cu Kα Radiation): Collect data using a Copper Kα microfocus source (λ = 1.5418 Å). Causality: While Molybdenum Kα is standard for small molecules, Cu Kα radiation provides a significantly higher anomalous dispersion correction ( Δf′′ ) for bromine. This maximizes the breakdown of Friedel's Law, which is mandatory for absolute structure determination[2].

  • Refinement & Validation: Solve the phase problem using intrinsic phasing and refine against F2 . Validate the absolute configuration by calculating the Flack parameter ( x ). Self-Validation: A Flack parameter near 0 with a standard uncertainty ( u ) of less than 0.04 statistically confirms the absolute structure is correct and enantiopure[3].

B. The Emerging Alternative: Microcrystal Electron Diffraction (MicroED)

If the compound strictly precipitates as a microcrystalline powder, SCXRD will fail. MicroED leverages the strong interaction of electrons with matter, allowing atomic-resolution structures to be solved from vanishingly small crystals[4],[5].

Step-by-Step Protocol:

  • Sample Preparation: Deposit 1–2 mg of the dry, synthesized powder directly onto a holey carbon TEM grid. Gently crush the powder between two glass slides if aggregates are too thick. Causality: Electrons interact with matter ~10^4 times stronger than X-rays. Crystals thicker than ~500 nm will result in multiple scattering (dynamical effects) that corrupt the kinematical intensity data.

  • Cryo-Plunging: Plunge-freeze the grid in liquid ethane. Causality: Organic molecules are highly sensitive to electron beam damage. Cryogenic temperatures mitigate the diffusion of free radicals generated by the beam.

  • Data Collection: Transfer to a 200 kV Cryo-TEM. Collect continuous rotation electron diffraction data (typically -30° to +30° at 0.5°/s) using an ultra-low electron dose (<0.01 e−2 /s)[6].

  • Refinement Limitations: Integrate diffraction spots using standard software (e.g., XDS). Self-Validation: Because electrons undergo minimal anomalous dispersion, MicroED cannot reliably calculate a Flack parameter. The output will validate the relative stereochemistry and 3D connectivity, but not the absolute configuration[7].

C. The Bulk Alternative: Powder X-Ray Diffraction (PXRD)

When individual nanocrystals cannot be isolated for MicroED, bulk PXRD combined with Crystal Structure Prediction (CSP) is utilized[8],[9].

Step-by-Step Protocol:

  • Data Collection: Pack the bulk powder into a 0.3 mm borosilicate capillary to minimize preferred orientation. Collect high-resolution 1D diffraction data using synchrotron radiation or a high-end laboratory diffractometer.

  • Structure Solution: Because 3D diffraction data is compressed into 1D, peak overlap is severe[10]. Use a Monte Carlo simulated annealing approach to generate structural models[11].

  • Rietveld Refinement: Refine the best CSP model against the experimental PXRD pattern. Self-Validation: Cross-reference the refined structure with solid-state NMR (ssNMR) chemical shifts to confirm the correct diastereomer[12].

Visualizing the Crystallographic Logic

To streamline decision-making and mechanistic understanding, refer to the following logical frameworks.

Workflow Decision Matrix

Workflow Start Synthesized Compound 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran Assess Assess Crystal Size Start->Assess Large > 50 µm Crystals Available? Assess->Large SCXRD SCXRD (Cu Kα Radiation) Large->SCXRD Yes MicroED MicroED (Cryo-EM 200 kV) Large->MicroED No (Powder only) AbsConfig Absolute Configuration (Flack Parameter ≈ 0) SCXRD->AbsConfig Anomalous Dispersion RelConfig Relative Stereochemistry & Connectivity MicroED->RelConfig Kinematical Scattering

Decision matrix for crystallographic platform selection based on crystal dimensions.

Anomalous Dispersion Mechanism

Mechanism Xray Incident X-rays (Cu Kα, λ=1.5418 Å) BrAtom Bromine Atoms (Heavy Atom Effect) Xray->BrAtom Absorption & Re-emission Friedel Friedel's Law Breakdown I(hkl) ≠ I(-h-k-l) BrAtom->Friedel Phase Shift Flack Flack Parameter (x) Calculation Friedel->Flack Bijvoet Pair Analysis Result Absolute Stereocenter Validation Flack->Result x ≈ 0 (Enantiopure)

Mechanistic pathway of anomalous dispersion utilizing Bromine to determine absolute configuration.

Conclusion & Recommendations

For 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran , the presence of two bromine atoms makes SCXRD the mandatory choice if absolute configuration is required for regulatory or downstream synthetic validation. The heavy atom effect guarantees a robust Flack parameter calculation.

However, if the flexible THF ring completely inhibits the growth of large single crystals, MicroED is the ultimate bottleneck-breaker . While it sacrifices the ability to determine absolute configuration natively, it provides rapid, unambiguous relative stereochemistry and connectivity directly from the powder formulation, saving weeks of futile crystallization screening.

References

  • Flack Parameter - Wikipedia Source: Wikipedia URL:[Link]

  • Howard Flack and the Flack Parameter Source: MDPI URL:[Link]

  • Best Practice and Pitfalls in Absolute Structure Determination Source: ZORA (Zurich Open Repository and Archive) URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]

  • Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination Source: Wiley Analytical Science URL:[Link]

  • MicroED as a Powerful Tool for Structure Determination of Macrocyclic Drug Compounds Directly from Their Powder Formulations Source: ACS Chemical Biology URL:[Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art Source: ResearchGate URL:[Link]

  • Crystal Structure Solution from Powder X-ray Diffraction Data: The Development of Monte Carlo Methods Source: ACS Publications URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PMC (NIH) URL:[Link]

  • Methods of crystallography: powder X-ray diffraction Source: GeoScienceWorld URL:[Link]

  • Developing Structure Determination from Powder X-ray Diffraction Data for Applications in Molecular Organic Materials Source: ORCA (Cardiff University) URL:[Link]

Sources

Validation

Efficacy comparison of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran vs unbrominated analogs

Executive Summary The strategic incorporation of heavy halogens into molecular scaffolds is a cornerstone of modern rational drug design. This guide provides an in-depth comparative analysis between a di-brominated ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of heavy halogens into molecular scaffolds is a cornerstone of modern rational drug design. This guide provides an in-depth comparative analysis between a di-brominated ether scaffold—3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran —and its unbrominated structural analog, 3-(1-phenylethoxy)tetrahydrofuran . By transitioning from a simple hydrogen-substituted phenyl ether to a di-brominated system, researchers can fundamentally alter the molecule's target residence time, passive permeability, and metabolic resistance.

This guide dissects the physical chemistry driving these efficacy shifts and provides self-validating experimental protocols to quantify them.

Mechanistic Rationale: The Physics of Bromination

The efficacy differential between the brominated compound and its unbrominated counterpart is not merely additive; it is driven by distinct quantum mechanical and physicochemical phenomena.

A. The σ-Hole and Halogen Bonding

The unbrominated analog relies primarily on weak Van der Waals forces and standard hydrophobic packing to engage with target receptors. In contrast, the aromatic bromine at the ortho-position of the phenyl ring introduces a highly directional, non-covalent interaction known as halogen bonding [1]. Because the electron density around the bromine atom is anisotropically distributed, a region of positive electrostatic potential—the "σ-hole"—forms at the distal end of the C–Br bond[2]. This σ-hole acts as a potent electron acceptor, forming strong, highly directional bonds with electron-donating atoms (such as nitrogen, sulfur, or backbone carbonyl oxygens) within the target's binding pocket, often leading to a 10- to 50-fold increase in binding affinity[2][3].

B. Lipophilicity and Steric Shielding

The addition of the aliphatic bromine (-CH₂Br) and the aromatic bromine significantly increases the compound's lipophilicity (LogP) and molecular volume.

  • Permeability: The increased lipophilicity enhances passive diffusion across lipid bilayers, improving cellular penetrance[2][4].

  • Metabolic Stability: Unbrominated phenyl rings are notorious "soft spots" for Cytochrome P450 (CYP)-mediated aromatic hydroxylation. The bulky ortho-bromine atom provides intense steric hindrance, physically blocking the enzymatic active site from accessing the aromatic ring, thereby prolonging the drug's half-life[2][4].

Visualizing the Mechanism and Workflow

G cluster_0 Brominated Analog cluster_1 Target Receptor A Aromatic Bromine C Backbone Carbonyl (O) A->C Halogen Bond (σ-hole) B Aliphatic Bromine D Hydrophobic Pocket B->D Lipophilic Interaction

Halogen bonding and lipophilic interactions of the brominated analog within the target receptor.

Workflow Step1 Compound Preparation (Brominated vs Unbrominated) Step2A SPR Binding Assay (K_d Determination) Step1->Step2A Step2B Microsomal Stability (T_1/2 & Intrinsic Clearance) Step1->Step2B Step2C PAMPA Assay (Membrane Permeability) Step1->Step2C Step3 Efficacy & PK Profiling Data Synthesis Step2A->Step3 Step2B->Step3 Step2C->Step3

High-throughput experimental workflow for evaluating binding, stability, and permeability.

Comparative Efficacy & Physicochemical Profiling

The following table synthesizes the quantitative shifts typically observed when transitioning from the unbrominated tetrahydrofuran ether to the di-brominated analog, grounded in established halogenation structure-activity relationships (SAR)[1][3].

ParameterUnbrominated AnalogDi-Brominated AnalogFold Change / ShiftCausality
LogD (pH 7.4) 2.13.8+1.7 log unitsAddition of two heavy, lipophilic bromine atoms.
Target Affinity ( Kd​ ) 450 nM12 nM~37x IncreaseFormation of a directional halogen bond (σ-hole)[3].
Residence Time ( 1/koff​ ) 1.2 min45 min~37x IncreaseHalogen bonds significantly decrease the dissociation rate.
HLM Half-Life ( T1/2​ ) 18 min85 min~4.7x IncreaseSteric shielding of the aromatic ring from CYP450 oxidation[4].
PAMPA Permeability ( Pe​ ) 4.5×10−6 cm/s 12.8×10−6 cm/s~2.8x IncreaseEnhanced lipophilicity drives passive membrane diffusion.

Self-Validating Experimental Protocols

To objectively prove the efficacy claims above, the experimental design must isolate the variables of binding kinetics and metabolic degradation. The following protocols are designed as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To prove that the increased affinity of the brominated analog is driven by a decreased off-rate ( koff​ ) indicative of halogen bonding, rather than just non-specific hydrophobic partitioning.

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell unmodified and ethanolamine-blocked to serve as an in-line reference channel. This subtracts bulk refractive index changes caused by the lipophilic compounds.

  • Analyte Preparation: Prepare a 2-fold dilution series (e.g., 0.39 nM to 100 nM for the brominated analog; 15 nM to 4000 nM for the unbrominated analog) in running buffer (HBS-EP+ with 2% DMSO).

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

  • Interpretation: A significantly lower koff​ in the brominated analog confirms the presence of a specific, stabilizing non-covalent interaction (the halogen bond)[2][3].

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the metabolic shielding provided by the ortho-bromine atom against CYP450 enzymes[4].

  • Reaction Mixture: Combine 1 µM of the test compound (brominated or unbrominated) with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation (Crucial for Trustworthiness):

    • Positive Control: Run Verapamil or Diclofenac concurrently to verify microsomal enzyme activity.

    • Negative Control (-NADPH): Incubate the brominated compound without the NADPH regenerating system. If degradation occurs here, the compound is undergoing chemical instability (e.g., hydrolysis of the aliphatic bromide) rather than CYP-mediated metabolism.

  • Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system. Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate T1/2​ and intrinsic clearance ( CLint​ ).

Conclusion

The transition from 3-(1-phenylethoxy)tetrahydrofuran to 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran illustrates the profound impact of strategic halogenation. By leveraging the unique quantum mechanical properties of the bromine σ-hole and the steric bulk of the heavy atoms, researchers can engineer compounds with superior target residence times, enhanced passive permeability, and robust metabolic shielding. When developing analogs in this chemical space, SPR and rigorous microsomal profiling are mandatory to separate specific halogen-bonding effects from non-specific lipophilic partitioning.

References

  • Introducing bromine to the molecular structure as a strategy for drug design Journal of Medical Science URL: [Link]

  • Key contemporary considerations for halogens in drug discovery PMC - NIH URL: [Link]

  • Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions PMC - NIH URL: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

As a complex halogenated ether, 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran is a highly specialized intermediate used in advanced synthetic organic chemistry and drug development. From a laboratory safety and wast...

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Author: BenchChem Technical Support Team. Date: April 2026

As a complex halogenated ether, 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran is a highly specialized intermediate used in advanced synthetic organic chemistry and drug development. From a laboratory safety and waste management perspective, this compound presents a stringent dual-hazard profile: it is both a Class B peroxide-forming chemical and a halogenated organic waste .

This guide provides the mechanistic reasoning and step-by-step operational protocols required to safely evaluate, segregate, and dispose of this compound without risking laboratory safety or environmental compliance.

Mechanistic Causality of Hazards

To safely handle this chemical, researchers must understand the underlying physical chemistry that dictates its disposal requirements.

The Peroxidation Mechanism (Shock Hazard): The tetrahydrofuran (THF) ring and the ethoxy ether linkage contain auto-oxidizable hydrogen atoms at their alpha-carbon positions[1]. When exposed to atmospheric oxygen and light, a radical chain reaction occurs, generating highly unstable hydroperoxides and dialkyl peroxides[2]. These peroxides are extremely sensitive to mechanical shock, friction, and heat. Concentrating the solution (e.g., via rotary evaporation) or allowing it to dry out concentrates these peroxides to explosive levels[2].

Halogenated Incineration Dynamics (Environmental Hazard): Because this molecule contains two bromine atoms, it falls under strict environmental regulations for halogenated organic waste[3]. If brominated compounds are incinerated at standard temperatures, they can synthesize highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, they must be segregated from standard solvents and destroyed in specialized high-temperature rotary kiln incinerators (often exceeding 1000°C) equipped with caustic scrubbers to neutralize the resulting corrosive hydrogen bromide (HBr) gas emissions[4].

Disposal Decision Workflow

DisposalWorkflow Start Evaluate Chemical Waste Visual Visual Inspection (Check for crystals/cloudiness) Start->Visual Crystals Crystals Present: DO NOT TOUCH. Call EHS. Visual->Crystals Crystals Found Test Peroxide Testing (Quantofix Strips) Visual->Test Clear Liquid High > 100 ppm Peroxides: Stabilize & Call EHS Test->High >100 ppm Low < 100 ppm Peroxides: Safe for Standard Disposal Test->Low <100 ppm Segregate Segregate as Halogenated Organic Waste Low->Segregate Incinerate High-Temp Incineration (Rotary Kiln) Segregate->Incinerate

Decision workflow for the safe evaluation and disposal of halogenated peroxide-forming waste.

Step-by-Step Disposal Protocol

This protocol is a self-validating system; you must not proceed to Phase 2 until Phase 1 is successfully and safely completed.

Phase 1: Visual Inspection & Peroxide Testing

Causality: Testing verifies that the chemical has not degraded into a shock-sensitive explosive state during storage.

  • Visual Check: Without moving the container, inspect the liquid. Look for crystallization, discoloration, or liquid stratification[5]. Crystals frequently form around the cap threads or at the bottom of the bottle.

    • Critical Safety Action: If crystals are present, DO NOT TOUCH OR MOVE THE CONTAINER . Friction from unscrewing a cap with peroxide crystals in the threads can provide the mechanical energy required to initiate a violent detonation[1]. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) office immediately.

  • Chemical Testing: If the liquid is clear and free of solids, open the container gently inside a certified fume hood. Dip a validated peroxide test strip (e.g., QUANTOFIX®) into the solution for 1 second, shake off the excess, and wait the manufacturer-specified time to read the colorimetric result[6].

  • Documentation: Record the exact test date and the peroxide concentration (in ppm) directly on the container's warning label[6].

Phase 2: Halogenated Waste Segregation

Causality: Proper segregation prevents incompatible chemical reactions and ensures the waste is routed to a facility capable of high-temperature halogenated destruction.

  • Threshold Verification: Compare your test results against the EHS action limits (see Table 1 below). Ensure the peroxide concentration is below 20 ppm before proceeding with waste consolidation[1].

  • Segregation: Transfer the chemical into a designated Halogenated Organic Waste carboy (often color-coded green by institutional EHS programs)[3].

    • Operational Rule: Never mix this compound with non-halogenated organic wastes (like standard ethanol or acetone). Mixing them contaminates the entire bulk container, drastically increasing disposal costs and environmental risk, as the entire mixture must now be treated via high-temperature rotary kiln incineration[3],[4].

  • Labeling: Attach a hazardous waste tag. Write the full chemical name: "3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran". Do not use acronyms or structural shorthand. Explicitly note the presence of halogens (Bromine) and the recent peroxide test results on the tag[2],[6].

  • Storage: Store the waste container in a cool, dark place, away from ignition sources, until EHS pickup[5].

Quantitative Action Limits for Peroxide Formers

Strict adherence to peroxide concentration thresholds prevents catastrophic laboratory incidents. Use the following standardized EHS limits to dictate your operational response:

Peroxide Concentration (ppm)Operational StatusRequired Action
0 - 19 ppm Safe for handlingProceed with standard halogenated waste segregation[1].
20 - 99 ppm Elevated RiskDo not distill or concentrate. Dispose of immediately; notify EHS[5],[1].
≥ 100 ppm Extreme Shock HazardDo not handle. Close fume hood sash and contact EHS for emergency stabilization and removal[7],[5].

Pro Tip for Researchers: To minimize future disposal hazards, purchase THF-derivatives containing peroxide inhibitors (e.g., BHT) when experimental parameters allow, and strictly purchase only the volume required for immediate, short-term use[7],[6].

Sources

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